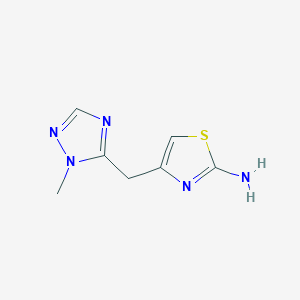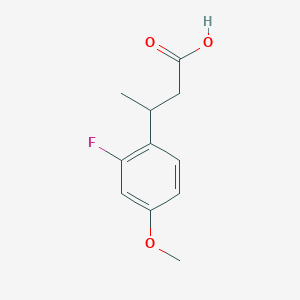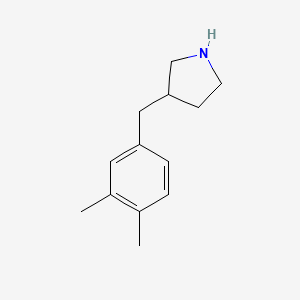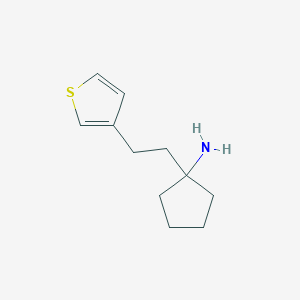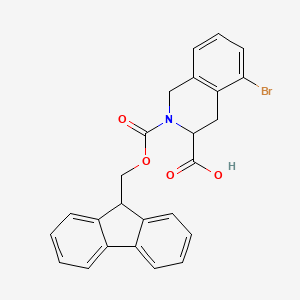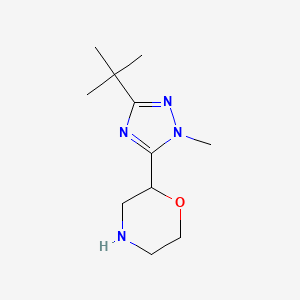
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a 6-methylpyrazin-2-yl ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Sulfonyl Chloride Group: This step involves the reaction of the cyclopropane derivative with sulfonyl chloride reagents under appropriate conditions.
Attachment of the 6-Methylpyrazin-2-yl Ethyl Group: This can be done through nucleophilic substitution reactions, where the pyrazine derivative is introduced to the cyclopropane-sulfonyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, or other derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Cycloaddition Products: Formed through reactions involving the cyclopropane ring.
科学的研究の応用
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride involves its reactivity with various nucleophiles and its ability to participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
1-(6-Methyl-2-pyrazinyl)ethanone: A related compound with a similar pyrazine moiety.
2-Acetyl-6-methylpyrazine: Another compound with a pyrazine ring and similar substituents.
特性
分子式 |
C10H13ClN2O2S |
|---|---|
分子量 |
260.74 g/mol |
IUPAC名 |
1-[2-(6-methylpyrazin-2-yl)ethyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClN2O2S/c1-8-6-12-7-9(13-8)2-3-10(4-5-10)16(11,14)15/h6-7H,2-5H2,1H3 |
InChIキー |
VATBEWKOVSNMGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=N1)CCC2(CC2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


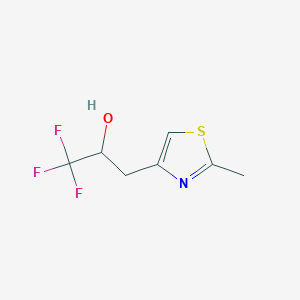
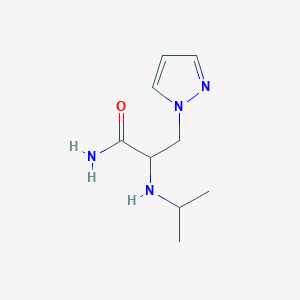

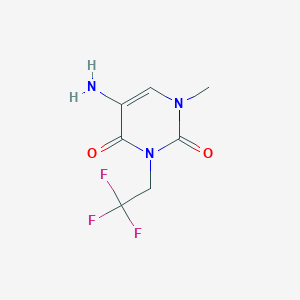
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
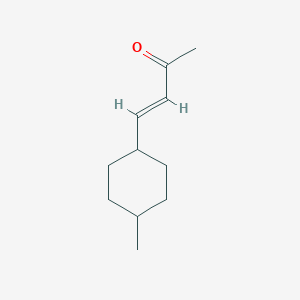
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
